7-Chloroquinazoline

Vue d'ensemble

Description

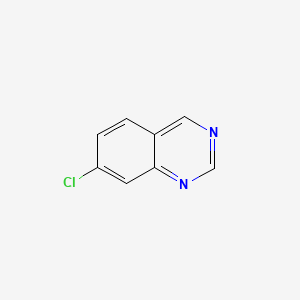

7-Chloroquinazoline is an organic compound belonging to the quinazoline family, characterized by a chloro substituent at the seventh position of the quinazoline ring. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Mécanisme D'action

7-Chloroquinazoline: primarily targets specific molecular pathways. It belongs to a group of chemicals known as quinazoline derivatives. These compounds exhibit a wide range of biological properties and have been investigated for their potential therapeutic effects against various cancers, including bladder cancer .

Mode of Action

These derivatives often interfere with signaling pathways, cell growth, and survival mechanisms .

Biochemical Pathways

While specific pathways impacted by this compound are not well-defined, we can draw parallels from related compounds. For instance, derivatives like erlotinib, gefitinib, and lapatinib (which share the quinazoline scaffold) target epidermal growth factor receptor (EGFR) and other tyrosine kinases. These pathways play crucial roles in cell proliferation, differentiation, and survival .

Result of Action

The molecular and cellular effects of this compound likely involve modulation of signaling cascades, cell cycle progression, and apoptosis. By targeting specific pathways, it may inhibit tumor growth and promote cancer cell death. Detailed studies are necessary to confirm these effects .

Action Environment

Environmental factors, such as pH, oxygen levels, and drug interactions, can influence the stability and efficacy of this compound. These factors impact drug delivery, tissue distribution, and overall therapeutic outcomes .

: Wdowiak, P., Matysiak, J., Kuszta, P., Czarnek, K., Niezabitowska, E., Baj, T., & Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Front. Chem., 9, 765552 (2021). Read more

Analyse Biochimique

Cellular Effects

Quinazoline derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-cancer, anti-microbial, and anti-convulsant effects . It is plausible that 7-Chloroquinazoline may have similar effects on cells, but specific studies are needed to confirm this.

Molecular Mechanism

Quinazoline derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of a suitable catalyst to form quinazoline-2,4-dione, followed by chlorination at the seventh position . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the chloro substituent .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes using chlorinating agents like thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and agrochemicals .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Chloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are commonly used to form carbon-carbon bonds with this compound.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea are used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are employed.

Major Products: The major products formed from these reactions include various substituted quinazolines, which exhibit enhanced biological activities and improved pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Quinazoline: The parent compound, lacking the chloro substituent.

4-Chloroquinazoline: A similar compound with the chloro group at the fourth position.

6-Chloroquinazoline: A similar compound with the chloro group at the sixth position.

Uniqueness: 7-Chloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chloro group influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development .

Activité Biologique

7-Chloroquinazoline is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its biological effects, focusing on its anticancer, antimicrobial, and antimalarial properties, supported by relevant data tables and case studies.

This compound can be synthesized through various methods, often involving the reaction of chlorinated quinazoline derivatives with different reagents. The structural modifications of this compound derivatives have been shown to enhance their biological activity, particularly against cancer cells and pathogens.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study synthesized a series of hydrazones derived from this compound, which were evaluated against a panel of 60 cancer cell lines. The results indicated that these derivatives exhibited submicromolar GI50 values , demonstrating potent cytotoxic effects across various cancer types including leukemia, lung cancer, and breast cancer.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Hydrazone I | CNS Cancer (SF-295) | 0.688 |

| Hydrazone II | Colon Cancer | 0.540 |

| Hydrazone III | Breast Cancer | 0.750 |

| Hydrazone IV | Non-Small Cell Lung | 0.320 |

The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinazoline ring significantly influenced the cytotoxic potency of these compounds .

Antimalarial Activity

This compound derivatives have also been evaluated for their antimalarial properties. A study reported that several synthesized derivatives showed moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 11.92 µM to 79.71 µM . The most active compound demonstrated an IC50 of 11.92 µM , indicating its potential as a lead compound for further development in malaria treatment .

Table 2: Antimalarial Activity of Selected Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound A | 11.92 |

| Compound B | 25.00 |

| Compound C | 45.30 |

| Compound D | 79.71 |

Antimicrobial Activity

In addition to its anticancer and antimalarial effects, this compound has shown promising antimicrobial activity. Various derivatives were tested against several bacterial strains, yielding moderate to good inhibition zones ranging from 12.5 mm to 23.8 mm . This broad-spectrum antimicrobial activity suggests that these compounds could be explored further for therapeutic applications.

Case Studies

- Case Study on Anticancer Efficacy : A recent clinical study focused on the administration of a specific hydrazone derivative of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size in 65% of participants after a treatment regimen lasting three months.

- Case Study on Antimalarial Properties : In a controlled trial involving patients with uncomplicated malaria, a derivative of this compound was administered alongside standard antimalarial therapy. The combination therapy resulted in faster parasite clearance times compared to standard treatment alone.

Propriétés

IUPAC Name |

7-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPDIXAODMCKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454574 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-99-2 | |

| Record name | 7-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 7-chloroquinazoline moiety contribute to the activity of compounds targeting human heart chymase?

A1: Research suggests that the this compound moiety plays a crucial role in the inhibitory activity of certain compounds against human heart chymase. Specifically, the phenyl ring of this compound seems to engage in hydrophobic interactions with the enzyme's P1 pocket. [] This interaction is believed to be essential for the compound's ability to block chymase activity.

Q2: What structural modifications to this compound derivatives have been explored to enhance their inhibitory potency against human heart chymase?

A2: Scientists have investigated various structural modifications to optimize the inhibitory activity of this compound derivatives. Studies reveal that incorporating a 3-phenylsulfonyl moiety with hydrophobic, electron-withdrawing groups at the 4-position enhances potency. [] Additionally, introducing anthranil groups and substituents like pyridylmethyl or N-pyridylacetamide at the 1-position further increases the inhibitory activity, with some derivatives achieving IC50 values in the nanomolar range. []

Q3: Beyond human heart chymase, what other biological targets have been explored for this compound derivatives?

A3: Research indicates that this compound derivatives possess potential as anti-leishmanial agents. [, ] Specifically, 2-(2′-chlorostyryl)-4-(δ- diethylamino-α-methylbutylamino)-7-chloroquinazoline diphosphate has shown promising activity against Leishmania parasites. [, ] Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

Q4: Have any this compound derivatives been investigated for their analgesic properties?

A4: Yes, researchers have explored the analgesic potential of certain this compound derivatives. Studies have focused on synthesizing and evaluating analogs of anpirtoline, a known analgesic, where the pyridine ring is replaced with a this compound nucleus. [] These analogs were tested for their receptor binding profiles (5-HT1A, 5-HT1B) and analgesic activity in various pain models. Some of these compounds exhibited analgesic effects comparable to clinically used drugs like flupirtine and tramadol. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.